Glu-Met
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-amino-5-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c1-18-5-4-7(10(16)17)12-9(15)6(11)2-3-8(13)14/h6-7H,2-5,11H2,1H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGAGTVDWKQYCX-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312564 | |
| Record name | L-α-Glutamyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glutamylmethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028825 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4423-22-7 | |
| Record name | L-α-Glutamyl-L-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4423-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-α-Glutamyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutamylmethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028825 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Chemoenzymatic Synthesis of γ Glu Met
In Vivo Biosynthetic Pathways and Metabolic Origins
γ-Glu-Met is naturally synthesized in living organisms and is a product of the glutathione (B108866) cycle. It is enzymatically produced by gamma-glutamyl transpeptidases (GGTs), which catalyze the transfer of glutamyl residues from a donor molecule, such as glutathione, to an acceptor molecule like methionine. This process typically occurs under mild physiological conditions, including specific pH and temperature ranges.
In the gamma-glutamyl cycle, GGTs, which are membrane transpeptidases, remove the gamma-glutamyl moiety from extracellular glutathione (GSH), glutathione disulfide (GSSG), or GSH conjugates. nih.gov This moiety is then transferred to an amino acid acceptor, forming a gamma-glutamyl amino acid. nih.gov These gamma-glutamyl amino acids, including γ-Glu-Met, are subsequently transported into the cytoplasm along with cysteine and glycine, which are other components of glutathione. nih.govnih.gov This cycle is crucial for maintaining intracellular glutathione levels and is often referred to as the "glutathione salvage" pathway. nih.gov
γ-Glu-Met has been identified in various onion-family vegetables, including the seeds of onion (Allium cepa), kidney bean (Phaseolus vulgaris), mung bean (Vigna radiata), garlic (Allium sativum), and black gram (Vigna mungo). hmdb.ca It is also considered an incomplete breakdown product of protein digestion or catabolism. hmdb.ca
Enzymatic Synthesis Strategies
Enzymatic synthesis is a highly effective and cost-efficient method for the large-scale industrial production of γ-glutamyl peptides, including γ-Glu-Met. tandfonline.com This approach utilizes enzymes such as glutaminase (B10826351) or gamma-glutamyl transferase (GGT) to facilitate transpeptidation reactions. tandfonline.com
Bacterial glutaminases, particularly from Bacillus amyloliquefaciens, have been successfully employed for the synthesis of γ-Glu-Met. researchgate.netoup.comnih.gov These enzymes, often identified as γ-glutamyltransferases (GGTs), catalyze the transfer of the γ-glutamyl group from a donor substrate, typically L-glutamine, to an acceptor amino acid like L-methionine. researchgate.netacs.orgacs.org For instance, a commercial glutaminase from Bacillus amyloliquefaciens has been used to synthesize γ-Glu-Met through a transpeptidation reaction. oup.com Another study demonstrated the synthesis of γ-Glu-Met using γ-glutamyl transferase from Bacillus subtilis (BsGGT) with glutamine as the γ-glutamyl donor. acs.org Similarly, a high-performance γ-glutamyl transferase from Bacillus atrophaeus (BaGGT) has shown superior catalytic efficiency in γ-Glu-Met synthesis. acs.org
Optimizing reaction conditions is crucial for maximizing the yield of enzymatically synthesized γ-Glu-Met and minimizing side reactions. Key parameters include pH, temperature, substrate and enzyme concentrations, and reaction time.
pH: The optimal pH for the enzymatic synthesis of γ-glutamyl peptides often falls in the alkaline range. For example, the synthesis of γ-Glu-Met using glutaminase from Bacillus amyloliquefaciens has been optimized at pH 9.0. oup.com Other studies involving bacterial GGTs have also indicated optimal activity around pH 10.0 for γ-glutamyl peptide synthesis. acs.orgacs.orgresearchgate.net
Temperature: An optimal temperature is essential for enzyme activity and product yield. For the synthesis of γ-Glu-Met using glutaminase from Bacillus amyloliquefaciens, an optimal temperature of 37 °C has been reported. oup.com Similarly, γ-glutamyl transferase from Bacillus subtilis (BsGGT) and Bacillus atrophaeus (BaGGT) also showed optimal activity at 37 °C. acs.orgacs.org
Substrate/Enzyme Concentrations: The concentrations of the donor (L-glutamine) and acceptor (L-methionine) substrates, as well as the enzyme concentration, significantly impact the reaction yield.
One optimized condition for γ-Glu-Met synthesis using Bacillus amyloliquefaciens glutaminase involved 200 mM L-glutamine and 20 mM L-methionine. oup.com
Another study using BaGGT achieved high-concentration production of γ-Glu-Met with 500 mM L-glutamine and 1 M L-methionine, resulting in 411 mM γ-Glu-Met (82% conversion) after 1.5 hours. acs.org
An enzyme concentration of 0.1 U/mL for Bacillus amyloliquefaciens glutaminase has been reported for optimal γ-Glu-Met synthesis. oup.com
Reaction Time: The duration of the reaction influences the final product yield. An optimal reaction time of 3 hours has been reported for γ-Glu-Met synthesis using Bacillus amyloliquefaciens glutaminase. oup.com Other studies have used incubation times ranging from 1.5 hours to 24 hours depending on the enzyme and desired product. acs.orgacs.org
The following table summarizes some optimized reaction conditions for γ-Glu-Met synthesis:
| Enzyme Source | Donor Substrate (L-Glutamine) | Acceptor Substrate (L-Methionine) | pH | Temperature (°C) | Reaction Time | Enzyme Concentration | Yield/Conversion | Reference |
| Bacillus amyloliquefaciens Glutaminase | 200 mM | 20 mM | 9.0 | 37 | 3 h | 0.1 U/mL | 26.16% | oup.com |
| Bacillus atrophaeus GGT (BaGGT) | 500 mM | 1 M | 10.0 | 37 | 1.5 h | 0.025 mg/mL | 411 mM (82%) | acs.org |
During the enzymatic synthesis of γ-Glu-Met and other γ-glutamyl peptides, several side reactions can occur, leading to the formation of unwanted byproducts. These side reactions can reduce the yield of the desired product and increase the complexity of the reaction mixture, complicating purification. acs.orgunimi.it
Common side reactions include:
Hydrolysis: The γ-glutamyl donor (e.g., glutamine) can be hydrolyzed to glutamic acid by water, which is an irreversible reaction. acs.orgunimi.it
Autotranspeptidation: The γ-glutamyl moiety can be transferred to another glutamine molecule, leading to the formation of γ-glutamyl-glutamine (γ-Glu-Gln). acs.orgunimi.it This byproduct can also act as a γ-glutamyl acceptor or donor, further complicating the reaction. acs.org
Crucially, poly-γ-glutamyl side products can be formed, particularly when using GGTs from Bacillus species. acs.orgunimi.it These occur when the newly formed γ-glutamyl peptides themselves act as γ-glutamyl acceptors, leading to the synthesis of longer chains. acs.org For instance, in the synthesis of γ-Glu-Met using glutaminase from Bacillus amyloliquefaciens, poly-γ-glutamyl short chains with a terminal methionine residue, such as γ-Glu-γ-Glu-Met and γ-Glu-γ-Glu-γ-Glu-Met, have been identified as side products. oup.comnih.gov The formation of these poly-γ-glutamyl derivatives can be influenced by factors such as the concentration of the initial γ-glutamyl peptide product, which can compete as a γ-glutamyl acceptor. acs.org
Cellular Transport and Disposition of γ Glu Met
Identification and Characterization of Specific Transporters
The uptake of γ-Glu-Met into cells is mediated by specific plasma membrane transporters that exhibit high affinity and substrate specificity.
In Saccharomyces cerevisiae, a model yeast, Seo1p has been identified as a high-affinity plasma membrane transporter specifically responsible for the uptake of the γ-Glu-Met dipeptide researchgate.netnih.govresearcher.lifebiorxiv.orgyeastgenome.orgyeastgenome.org. The discovery of Seo1p was achieved through a comprehensive transcriptomics approach, followed by a genetic screen designed to identify genes involved in γ-Glu-Met utilization researchgate.netnih.govbiorxiv.org. Further research has confirmed that functional homologs of Seo1p are present in other yeast and fungal species, including pathogenic strains like Candida auris and Candida albicans, indicating an evolutionary conservation of this transport mechanism researchgate.netnih.gov.
Uptake studies have provided detailed kinetic parameters for Seo1p, demonstrating its high affinity for γ-Glu-Met with a reported Michaelis constant (Km) of 48 µM researchgate.netnih.govbiorxiv.org. The transporter exhibits remarkable specificity, as various structural analogs and related compounds were not transported by Seo1p. These non-substrates include n-Glu-Met, γ-Glu-Leu, γ-Glu-Cys, γ-Glu-Met-Gly, methionine, and methionine sulfoxide (B87167) researchgate.netnih.govbiorxiv.org. This high specificity highlights a dedicated transport pathway for γ-Glu-Met. While Seo1p is specific for γ-Glu-Met, other transporters handle related compounds; for instance, the general di/tripeptide transporter Ptr2p can transport n-Glu-Met, and the high-affinity glutathione (B108866) transporter Hgt1p facilitates the transport of γ-Glu-Met-Gly biorxiv.org.
Table 1: Substrate Specificity of Seo1p Transporter
| Substrate Tested | Transported by Seo1p | Km Value (if transported) |
| γ-Glu-Met | Yes | 48 µM researchgate.netnih.govbiorxiv.org |
| n-Glu-Met | No | N/A |
| γ-Glu-Leu | No | N/A |
| γ-Glu-Cys | No | N/A |
| γ-Glu-Met-Gly | No | N/A |
| Methionine | No | N/A |
| Methionine Sulfoxide | No | N/A |
The expression of the SEO1 gene, encoding the γ-Glu-Met transporter, is subject to metabolic regulation. Its expression is repressed when sulfur sources are abundant in the growth medium nih.gov. Conversely, the presence of γ-Glu-Met in the environment leads to the derepression of SEO1 expression, suggesting that the cell upregulates this transporter to efficiently acquire γ-Glu-Met when it is available as a sulfur source nih.gov. This regulatory mechanism ensures that the cell prioritizes the utilization of readily available sulfur compounds.
Role of Oligopeptide Transporters in γ-Glu-Met Metabolism (e.g., Opt2p and vacuolar biogenesis)
Beyond specific high-affinity transporters like Seo1p, other oligopeptide transporters can play indirect or supporting roles in γ-Glu-Met metabolism. Opt2p, a member of the oligopeptide transporter family, was identified in genetic screens related to γ-Glu-Met utilization in S. cerevisiae researchgate.netnih.gov. However, studies have clarified that Opt2p is not primarily involved in the direct uptake of γ-Glu-Met researchgate.netnih.gov.
Table 2: Role of Opt2p in γ-Glu-Met Metabolism
| Transporter | Primary Role in γ-Glu-Met Metabolism | Effect of Deletion on γ-Glu-Met Metabolism |
| Opt2p | Not primarily involved in direct uptake researchgate.netnih.gov | Affects vacuolar morphology, interfering with γ-Glu-Met degradation by Ecm38p researchgate.netnih.gov |
Metabolic Pathways and Enzymatic Degradation of γ Glu Met
Integration into the Gamma-Glutamyl Cycle
The gamma-glutamyl cycle is a fundamental biochemical pathway responsible for the synthesis and degradation of glutathione (B108866). wikipedia.orgdiff.org This cycle involves the action of γ-glutamyltransferase (GGT), an enzyme that plays a pivotal role by transferring the γ-glutamyl moiety from glutathione to various acceptors, including amino acids, peptides, or water. wikipedia.orgepfl.ch
γ-Glu-Met can be formed through the action of GGT, which catalyzes the transfer of a γ-glutamyl group from a donor molecule like glutathione to methionine. nih.govwikipedia.org This transpeptidation reaction makes γ-Glu-Met a direct participant in the degradative arm of the gamma-glutamyl cycle. Conversely, the breakdown of γ-Glu-Met can release glutamate (B1630785), which can then be used for the resynthesis of glutathione, thus completing its integration into the cycle. diff.orgnih.gov The cycle is crucial for salvaging the constituent amino acids of glutathione and maintaining adequate intracellular levels of this vital tripeptide. diff.orgmdpi.com
Contribution to Cellular Glutathione Homeostasis and Antioxidant Defenses
Glutathione homeostasis is the result of a dynamic balance between its synthesis, degradation, and utilization. nih.govresearchgate.net The metabolism of γ-Glu-Met influences this balance. The formation of γ-Glu-Met from glutathione and methionine represents a temporary removal of a γ-glutamyl unit from the glutathione pool. However, the subsequent breakdown of γ-Glu-Met releases glutamate and methionine, which can be recycled for glutathione synthesis. nih.govresearchgate.net
Glutathione is a cornerstone of the cell's antioxidant defense system, directly neutralizing reactive oxygen species (ROS) and acting as a cofactor for antioxidant enzymes like glutathione peroxidases. nih.govmdpi.comnih.gov By participating in the gamma-glutamyl cycle, the metabolism of γ-Glu-Met is connected to the maintenance of the glutathione pool necessary for these protective functions. nih.govfrontiersin.org Disturbances in this cycle can impact the cell's ability to mount an effective antioxidant defense. frontiersin.org The synthesis of γ-glutamyl peptides like γ-Glu-Met is linked to the activity of the GSH cycle and, therefore, indirectly to the cell's antioxidant capacity. frontiersin.org
Insights into Methionine Utilization and Redox Balance in Cellular Processes
Methionine is an essential amino acid with critical roles in protein synthesis and as a precursor for S-adenosylmethionine (SAM), the primary methyl donor in the cell. mdpi.comnih.gov Its metabolism is also linked to redox balance through the transsulfuration pathway, which converts homocysteine (derived from methionine) into cysteine. nih.govnih.gov Cysteine is often the rate-limiting amino acid for the synthesis of glutathione. mdpi.comnih.gov
Intracellular Degradation Mechanisms
The breakdown of γ-glutamyl peptides is critical for recycling their constituent amino acids. In yeast and fungi, specific intracellular enzymatic complexes are responsible for this degradation, distinct from the more commonly known extracellular GGTs in mammals. researchgate.netnih.govnih.gov
In Saccharomyces cerevisiae, an alternative pathway for glutathione degradation exists in the cytosol, mediated by the Dug (Defective in Utilization of Glutathione) protein complex. core.ac.ukebi.ac.uk This pathway involves the (Dug2p-Dug3p)₂ complex, which functions as a novel glutamine amidotransferase (GATase) that specifically cleaves the γ-glutamyl bond of glutathione to yield glutamate and cysteinyl-glycine. nih.govnih.govyeastgenome.org
Research has demonstrated that this complex also possesses transpeptidase activity. It can transfer the γ-glutamyl group from glutathione to an acceptor amino acid, such as valine, to form γ-Glu-Val. nih.gov This indicates that the (Dug2p-Dug3p)₂ complex is capable of catalyzing the formation of γ-Glu-Met from glutathione and methionine. Conversely, its primary hydrolase function suggests it can also degrade γ-Glu-Met back into glutamate and methionine, playing a key role in its intracellular turnover. nih.govnih.gov
In addition to the cytosolic Dug complex, yeast possesses a vacuolar γ-glutamyl transpeptidase, Ecm38p. nih.gov Like other GGTs, Ecm38p can degrade glutathione. Studies have shown that Ecm38p can also catalyze the transfer of the γ-glutamyl moiety from glutathione to valine. nih.gov It is therefore highly probable that Ecm38p can perform the same reaction with methionine as the acceptor, contributing to the synthesis of γ-Glu-Met within the vacuole. This enzyme would also be responsible for the degradation of γ-Glu-Met that is transported into the vacuole, breaking it down to release glutamate and methionine for reuse by the cell.
| Enzyme/Complex | Cellular Location | Primary Function in γ-Glu-Met Metabolism |
| γ-Glutamyltransferase (GGT) | Plasma Membrane (mammals) | Catalyzes the formation of γ-Glu-Met from GSH and methionine in the extracellular space. wikipedia.orgepfl.ch |
| (Dug2p-Dug3p)₂ Complex | Cytosol (yeast) | Acts as a hydrolase to degrade γ-Glu-Met into glutamate and methionine; also has transpeptidase activity to form it. nih.govnih.govnih.gov |
| Ecm38p | Vacuole (yeast) | Degrades and synthesizes γ-Glu-Met within the vacuolar compartment. nih.gov |
Interactions with Broader Amino Acid Metabolic Networks
The metabolism of γ-Glu-Met is inherently linked to the broader network of amino acid metabolism through its components, glutamate and methionine. researchgate.net Glutamate is a central node in cellular metabolism, connecting amino acid metabolism with the Krebs (TCA) cycle via its conversion to α-ketoglutarate. cellsignal.com It also serves as a primary nitrogen donor for the synthesis of other non-essential amino acids. nih.govwikipedia.org
The synthesis and degradation of γ-Glu-Met directly influence the cellular pools of both glutamate and methionine. nih.gov When γ-Glu-Met is formed, it consumes these amino acids; when it is degraded, it replenishes them. This dynamic can affect multiple interconnected pathways:
Energy Metabolism: The release of glutamate can feed into the TCA cycle, contributing to cellular energy production. cellsignal.com
Nitrogen Balance: As a key nitrogen donor, fluctuations in the glutamate pool can impact the synthesis of other amino acids and nitrogenous compounds. nih.gov
One-Carbon Metabolism: The availability of methionine is crucial for the synthesis of SAM, which is essential for methylation reactions of DNA, proteins, and other molecules. nih.gov
Therefore, the pathway involving γ-Glu-Met does not operate in isolation but is integrated into the cell's core metabolic network, influencing everything from protein synthesis and epigenetic regulation to energy balance and nitrogen distribution. nih.govresearchgate.net
Biological Functions and Physiological Modulations of γ Glu Met
Role as a Potential Biomarker in Physiological and Pathological States
Assessment of Oxidative Stress Status
γ-Glu-Met is involved in the assessment of oxidative stress status mtoz-biolabs.com. Its role as an intermediate in glutathione (B108866) (GSH) metabolism is significant, as GSH is a major intracellular water-soluble antioxidant vital for cellular antioxidant defenses and maintaining redox balance mtoz-biolabs.comresearchgate.netoaepublish.commdpi.com. While gamma-glutamyl transferase (GGT), an enzyme that acts on gamma-glutamyl compounds, is a known marker of oxidative stress and antioxidant inadequacy, the direct measurement of γ-Glu-Met contributes to understanding the broader picture of oxidative balance oaepublish.comahajournals.orgresearchgate.netdovepress.com.
Association with Specific Disease Conditions (e.g., Liver Disorders, Oxidative Damage, Cancers)
Changes in γ-Glu-Met concentrations have been linked to specific disease conditions, including liver disorders, oxidative damage, and certain types of cancers mtoz-biolabs.com. Enzymes like GGT, which are part of the γ-glutamyl cycle and glutathione metabolism, are associated with a range of liver diseases, such as non-alcoholic fatty liver disease, hepatitis, and bile duct obstructions forthwithlife.co.ukvirogates.comavalonhcs.commdpi.com. Beyond liver conditions, GGT is implicated in oxidative stress and its contribution to carcinogenesis and tumor progression mdpi.comgutnliver.org. Elevated GGT levels have been correlated with an increased risk of various cancers, including genitourinary cancers and colorectal cancer liver metastases mdpi.comgutnliver.orgnih.govnih.gov. Research also suggests that γ-glutamyl peptides, as a class, may possess anti-tumor activities tandfonline.com.
Enzymatic Inhibition Properties
γ-Glu-Met exhibits notable enzymatic inhibition properties, particularly concerning dipeptidyl peptidase-IV (DPP-IV).
Competitive Inhibition of Dipeptidyl Peptidase-IV (DPP-IV) Activity
γ-Glu-Met has been identified as a competitive inhibitor of Dipeptidyl Peptidase-IV (DPP-IV) activity researchgate.netresearchgate.netresearchgate.netoup.commdpi.com. Studies have reported its inhibitory concentration 50% (IC50) against DPP-IV to be 2.11 mM mdpi.com. Other γ-glutamyl dipeptides, such as γ-Glu-Phe, γ-Glu-Trp, γ-Glu-Leu, and γ-Glu-Tyr, also demonstrate competitive inhibitory effects on DPP-IV, with IC50 values generally ranging from 2 to 6.8 mM researchgate.netresearchgate.netresearchgate.netoup.comadooq.commedchemexpress.com. This inhibitory capacity positions γ-Glu-Met as a potential functional ingredient for dietary applications, particularly in the context of managing type 2 diabetes oup.commdpi.com.
Table 1: Competitive Inhibition of Dipeptidyl Peptidase-IV (DPP-IV) by γ-Glutamyl Dipeptides
| Compound | IC50 (mM) | Reference |
| γ-Glu-Met | 2.11 | mdpi.com |
| γ-Glu-Tyr | 6.77 | adooq.commedchemexpress.com |
Mechanistic Aspects of DPP-IV Inhibition
The mechanistic basis of γ-Glu-Met's DPP-IV inhibition is rooted in its interaction with the enzyme's active sites. Dipeptidyl Peptidase-IV is a serine protease responsible for the degradation and inactivation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins play a vital role in stimulating glucose-induced insulin (B600854) secretion and maintaining glucose homeostasis mdpi.commdpi.com. By competitively inhibiting DPP-IV, γ-Glu-Met helps to prolong the activity of these endogenous hormones, thereby enhancing glucose control oup.commdpi.commdpi.comwikipedia.org.
Research indicates that γ-Glu-Met interacts with key regions of the DPP-IV enzyme, including the hydrophobic S1 pocket and a negatively charged S2 pocket, which are crucial for the enzyme's catalytic activity oup.com. This interaction prevents the enzyme from effectively cleaving its natural substrates, thus preserving the physiological effects of incretins. The ability of γ-Glu-Met to modulate DPP-IV activity underscores its potential in dietary strategies aimed at improving glycemic regulation.
Allosteric Modulation of Receptors (e.g., Calcium-Sensing Receptor (CaSR))
γ-Glu-Met exhibits activity as an agonist for the calcium-sensing receptor (CaSR). This interaction enables γ-Glu-Met to trigger the release of gastrointestinal hormones such as cholecystokinin (B1591339) (CCK) and glucagon-like peptide 1 (GLP-1) by activating the CaSR uni.lunih.govciteab.com. Beyond its role in hormone secretion, γ-glutamyl peptides, including γ-Glu-Met, are known to enhance the kokumi taste sensation through CaSR activation mpg.de. The activation of CaSR by γ-glutamyl peptides is also associated with a range of other biological activities, including anti-inflammatory, anti-tumor, and hypoglycemic effects mpg.de. Research investigating these effects often utilizes cell models such as oocytes and human embryonic kidney (HEK)-293 cells to assess receptor activation mpg.de.
Involvement in Free-Radical Reactions and Intramolecular Processes
γ-Glu-Met participates in complex free-radical reactions and intramolecular processes, particularly those involving its N-terminal glutamic acid residue and C-terminal methionine.
N-Terminal Decarboxylation of the Glutamic Acid Residue
The N-terminal glutamic acid residue in γ-Glu-Met can undergo decarboxylation, a process that has been extensively studied nih.govdsmz.deguidetopharmacology.orgnih.govuni.lunih.gov. This reaction is frequently initiated by •OH-induced oxidation at the C-terminal methionine residue nih.govdsmz.deguidetopharmacology.orgnih.govnih.govnih.gov. An alternative N-terminal decarboxylation pathway specific to γ-Glu-Met necessitates assistance from the α-positioned free amino group uni.lunih.gov. In γ-radiolysis experiments, the yield of carbon dioxide (CO2) from γ-Glu-Met can reach approximately 80% of the available •OH radicals, highlighting the significant extent of this decarboxylation uni.luciteab.com. This decarboxylation event can lead to the formation of α-aminoalkyl radicals nih.govdsmz.deguidetopharmacology.org.
Influence of Conformational Flexibility on Intramolecular Contact Formation
The conformational flexibility of peptides containing γ-Glu-Met sequences significantly influences the formation of intramolecular contacts between remote functional groups, such as the N-terminal amino group of the glutamic acid residue and the oxidized thioether group of the methionine residue nih.govdsmz.deguidetopharmacology.orgnih.govnih.govnih.gov. Free radicals, particularly those generated by •OH-induced oxidation at the C-terminal methionine, are employed as probes to monitor the kinetics of this intramolecular motion nih.govdsmz.deguidetopharmacology.orgnih.govnih.govnih.gov. Investigations have focused on the interaction between the sulfur atom within the oxidized methionine residue and the unprotonated amino group of the glutamic acid moiety, which can result in the formation of (S∴N)+-bonded cyclic radical cations nih.govdsmz.denih.govnih.govnih.gov. The efficiency of such intramolecular contact formation can be assessed by observing the generation of specific transient or stable products nih.govdsmz.de. Studies indicate that the rate constants for the formation of intramolecularly (S∴N)+-bonded radical cations are activated to a similar extent across various γ-Glu-(Pro)n-Met peptides dsmz.denih.govnih.govnih.gov. Furthermore, a observed linear decrease in the radiation-chemical yields of G(αN) with an increasing number of proline residues suggests that the formation of contact between the sulfur atom and the unoxidized nitrogen atom is regulated by their relative diffusion dsmz.denih.govnih.govnih.gov.
Effects of Peptides Containing Glu-Met Sequences on Cellular Responses
Peptides incorporating this compound sequences have demonstrated notable effects on various cellular responses, particularly in modulating proliferation, apoptosis, and exhibiting antioxidant activity.
Modulation of Pro-Proliferative and Anti-Apoptotic Effects in Vascular Smooth Muscle Cells
A synthetic hexapeptide, Ala-Arg-Glu-Gly-Glu-Met (AREGEM), has been shown to exert anti-proliferative and anti-apoptotic effects on vascular smooth muscle cells (VSMCs) in conditions of high glucose uni.luresearchgate.net. AREGEM significantly attenuated the proliferation of VSMCs induced by high glucose levels uni.luresearchgate.net. High glucose typically inhibits cell apoptosis; however, pre-incubation with AREGEM was found to counteract this inhibitory effect, promoting apoptosis uni.luresearchgate.net. Mechanistically, AREGEM reduced the accumulation of intracellular reactive oxygen species (ROS) in VSMCs uni.luresearchgate.net. Additionally, it prevented the decrease in caspase-3 activity and the increase in the Bcl-2/Bax protein ratio, both indicators of its anti-apoptotic properties in VSMCs exposed to high glucose uni.luresearchgate.net. Another nonapeptide, this compound-Phe-Gly-Thr-Ser-Ser-Glu-Thr (ETT), isolated from the microalgae Isochrysis zhanjiangensis, has also exhibited anti-apoptotic and anti-inflammatory effects in human umbilical vein endothelial cells (HUVECs) subjected to oxidized low-density lipoprotein (ox-LDL) fishersci.ca.
Advanced Analytical and Peptidomic Methodologies for γ Glu Met Research
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches
LC-MS techniques offer high sensitivity and selectivity, making them indispensable for the analysis of γ-Glu-Met. These methods allow for the separation of γ-Glu-Met from other compounds in a mixture before its detection and characterization by mass spectrometry.
High-Performance Liquid Chromatography (HPLC) is widely employed for the quantitative analysis of γ-Glu-Met. This technique is particularly effective in determining the concentration of γ-Glu-Met in various samples, including post-enzymatic reaction mixtures where it is synthesized. For instance, HPLC analysis has been used to measure γ-Glu-Met content and optimize synthesis parameters such as pH, temperature, and substrate concentrations in enzymatic production processes oup.comresearchgate.net. Studies have utilized HPLC to determine the specific activities for γ-Glu-Met synthesis, employing L-glutamine as a donor and L-methionine as an acceptor substrate acs.org. The amounts of methionine and γ-Glu-Met in reaction mixtures are determined by HPLC researchgate.net. Furthermore, HPLC methods have been developed and validated for the quantitative estimation of glutamic acid, a constituent of γ-Glu-Met, after acid hydrolysis of poly-gamma-glutamic acid jst.go.jpmdpi.com.
The precision and accuracy of HPLC methods for quantitative analysis of amino acids like glutamate (B1630785) are well-established, with high recovery rates and low relative standard deviations reported mdpi.com.
AnalyteMethod ApplicationKey Findings/Conditionsoup.comresearchgate.netjst.go.jpNano-LC-ESI-qTOF-MS/MS (nanoflow Liquid Chromatography-Electrospray Ionization-quadrupole Time-of-Flight Mass Spectrometry/Mass Spectrometry) is a powerful tool for the identification and characterization of peptides, including γ-Glu-Met. This highly sensitive technique is crucial for targeted analysis of γ-Glu-Met uptake in cellular studies nih.gov. LC-MS/MS is also employed for both qualitative and quantitative analysis of γ-glutamyl peptides (GGPs), such as γ-Glu-Met, in complex food matrices like Korean traditional fermented foods (ganjang and doenjang) nih.govresearchgate.net.
The Multiple Reaction Monitoring (MRM) method is frequently used in LC-MS/MS for the precise detection and quantification of GGPs. For γ-Glu-Met, a specific mass transition of m/z 279 → 150 is monitored nih.gov. Due to the high polarity of glutamyl peptides, hydrophilic interaction chromatography (HILIC) mode is often selected to ensure sufficient retention on the column and achieve optimal separation researchgate.net. This approach allows for the semi-quantification of various glutamyl di- and tri-peptides in food ingredients, supporting the optimization of production processes researchgate.net.
PeptideLC-MS/MS Transition (m/z)Applicationnih.govnih.govGas-Phase Ion Chemistry and Mass Spectrometric Analysis
Gas-phase ion chemistry, often facilitated by mass spectrometry, provides unique insights into the intrinsic properties and reactivity of ions and molecules in the absence of solvent effects. This field is essential for understanding the fundamental behavior of compounds like γ-Glu-Met.
The reactivity of the nitrosonium ion (NO+) with amino acids and dipeptides in the gas phase has been extensively investigated using chemical ionization mass spectrometry combined with MS/MS researchgate.netnih.govresearchgate.net. Research has shown that NO+ reacts efficiently with both glutamate (Glu) and γ-Glu-Met, leading to the formation of ions containing a nitroso group researchgate.netresearchgate.net. In experiments involving γ-Glu-Met/NO mixtures, a prominent ion at m/z 159 was observed, with its MI (metastable ion) spectrum revealing a peak at m/z 128, which may indicate the formation of a nitroso ion and the subsequent loss of HNO researchgate.net. The presence of a lower abundance ion at m/z 288 in the (Glu-Met)/NO mixture suggests a sequential reaction involving proton transfer and cleavage of the amide bond researchgate.net. The initial electrophilic attack of the nitrosonium ion on an aromatic ring can explain the elimination of HNO from [M+NO]+ adduct ions capes.gov.br.
Mass spectrometric analysis has also been utilized to investigate the thermal effects on the decomposition pathways of γ-Glu-Met. Studies have explored the decomposition of both neutral γ-Glu-Met and its protonated form, (γ-Glu-Met)H+, at m/z 279 nih.gov. These investigations have revealed dramatic changes in the metastable ion (MI) spectra of the m/z 279 ion as a function of temperature nih.gov. A mechanistic explanation has been developed to account for the observed evolution of higher mass ion peaks in the mass spectra, providing insights into the thermal stability and fragmentation patterns of γ-Glu-Met nih.gov.
Peptidomics Strategies for Identification and Characterization
Peptidomics involves the large-scale study of peptides within biological systems or food matrices. Strategies for the identification and characterization of γ-Glu-Met and related peptides within a peptidomic context often integrate advanced analytical techniques with bioinformatics. LC-MS/MS is a cornerstone of peptidomics, enabling the comprehensive identification and quantification of peptides nih.govnih.govresearchgate.netwur.nlnih.gov.
In peptidomics, the workflow typically includes sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. Sample preparation for peptidomics can involve enzymatic hydrolysis or fermentation for a "top-down" approach to degrade proteins into peptides, or chemical/enzymatic methods for a "bottom-up" construction of peptide sequences from amino acids mdpi.com. For polar peptides like γ-Glu-Met, HILIC is a preferred chromatographic mode to ensure effective separation researchgate.net.
Shotgun Peptidomics for Complex Mixtures
Shotgun peptidomics, also known as bottom-up proteomics, is a widely adopted strategy for identifying and characterizing peptides within highly complex biological mixtures. This approach overcomes the challenges associated with analyzing intact proteins, such as their diverse chemical properties and difficulties in direct mass spectral sensitivity mpg.dewikipedia.orguni.lu. The fundamental workflow of shotgun peptidomics involves several critical steps. Initially, proteins within the complex mixture are proteolytically digested into a more manageable set of peptides, typically using enzymes like trypsin mpg.dewikipedia.orguni.ludsmz.de. The efficiency and completeness of this digestion are crucial for achieving high sequence coverage uni.lu.
Following digestion, the resulting peptide mixture is separated using high-performance liquid chromatography (HPLC), often in a multidimensional setup (e.g., multidimensional LC, or MudPIT) to enhance resolution and minimize ion suppression, which is critical for detecting lower-abundance peptides mpg.deuni.ludsmz.denih.gov. As peptides elute from the chromatography column, they are ionized and introduced into a tandem mass spectrometer (MS/MS). In the first stage of mass spectrometry (MS1), peptides are separated based on their mass-to-charge (m/z) ratios. Selected precursor ions are then fragmented, and their resulting fragment ions are analyzed in the second stage (MS2) mpg.dedsmz.de. Peptide identification is achieved by comparing these experimental tandem mass spectra with theoretical spectra generated from protein or peptide databases through automated search algorithms wikipedia.orguni.lu.
Detection of Post-Translational Modifications (e.g., Methionine Oxidation, N-Terminal Pyro-Glutamyl Formation)
Post-translational modifications (PTMs) are crucial in modulating peptide function, stability, and biological activity. Detecting and characterizing these modifications, such as methionine oxidation and N-terminal pyro-glutamyl formation, is paramount in peptidomic research.
Methionine Oxidation
Methionine oxidation, primarily forming methionine sulfoxide (B87167) [Met(O)], is a common PTM that can impact protein stability and function researchgate.netfishersci.finih.gov. Mass spectrometry is the industry standard for detecting and quantifying methionine oxidation in peptides researchgate.netnih.gov. Techniques such as collision-induced dissociation (CID) and electron capture dissociation (ECD) are effective for both detection and precise localization of Met(O) residues within peptides fishersci.fi. For instance, the presence of Met(O) can be recognized in low-energy CID spectra by a characteristic loss of methanesulfenic acid (CH₃SOH, 64 Da) from the methionine side chain fishersci.fi. ECD, in contrast, provides extensive peptide backbone fragmentation without detaching the labile Met(O) side chain, thus aiding in localization fishersci.fi.
However, the accurate quantification of methionine oxidation can be challenging due to the potential for artifactual oxidation during sample preparation and mass spectrometric analysis researchgate.netnih.gov. To address this, methods like Methionine Oxidation by Blocking with Alkylation (MObBa) have been developed. MObBa quantifies methionine oxidation by selectively alkylating unoxidized methionines, which then serve as a stable proxy for unoxidized forms, allowing for accurate quantification of pre-existing oxidized methionines researchgate.netnih.gov. This approach, along with others utilizing isotopic labeling (e.g., 18O-labeled hydrogen peroxide), helps distinguish in vivo oxidation from in vitro artifacts researchgate.net.
N-Terminal Pyro-Glutamyl Formation
N-terminal pyro-glutamyl (pGlu) formation is a common post-translational modification where an N-terminal glutamine or, less frequently, glutamic acid residue cyclizes to form pyroglutamic acid. This modification is observed in numerous biologically active peptides and proteins. For example, studies have identified pGlu peptides in Aplysia neurons resulting from in vivo processing of peptides with N-terminal glutamic acid or glutamine.
Detection of N-terminal pyro-glutamyl formation often relies on mass spectrometry, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The formation of a pyroglutamyl residue results in a mass change (e.g., a loss of 17 Da for glutamine or 18 Da for glutamic acid, corresponding to the loss of ammonia (B1221849) or water, respectively, upon cyclization), which can be monitored by MS. This modification can occur enzymatically, catalyzed by glutaminyl cyclase, or non-enzymatically through spontaneous conversion, with the latter being influenced by factors such as pH and phosphate (B84403) concentration.
A significant challenge posed by N-terminal pyro-glutamyl formation is its ability to impede traditional Edman sequencing, as the cyclic structure blocks the free amino terminus required for the reaction. To overcome this, specific enzymes like pyroglutamate (B8496135) aminopeptidase (B13392206) can be used to cleave the pyroglutamyl residue, liberating a free N-terminus amenable to sequencing. Alternatively, mild chemical hydrolysis conditions have been developed that permit the opening of the pyroglutamyl ring without significant cleavage of other peptide bonds, allowing for the identification of pyroglutamyl peptides by mass spectrometry through a characteristic mass increase (e.g., 18 Da upon hydrolysis).
Enzymatic Hydrolysis for Derivation and Analysis of Peptides
Enzymatic hydrolysis is a cornerstone technique in peptidomics, serving as a primary method for the derivation and analysis of peptides from proteins. This process involves the controlled breakdown of peptide bonds within proteins or larger peptides using specific proteases wikipedia.org. The selection of appropriate enzymes is critical, as different proteases exhibit distinct cleavage specificities, yielding diverse peptide profiles.
The application of enzymatic hydrolysis is particularly vital in bottom-up peptidomics, where intact proteins are first digested into smaller peptides to facilitate their analysis by mass spectrometry wikipedia.orguni.lu. This conversion simplifies the complexity of protein mixtures, making them more amenable to techniques like liquid chromatography and electrospray ionization mass spectrometry mpg.deuni.lu. For instance, trypsin is commonly used to produce peptides suitable for tandem mass spectrometry analysis dsmz.de.
Enzymatic hydrolysis is not only used for sample preparation but also for generating peptides with potential biological functions, such as antioxidant or antihypertensive properties. Researchers often optimize hydrolysis conditions, including enzyme concentration, temperature, pH, and reaction time, to achieve a desired degree of hydrolysis (DH) and to maximize the yield of specific peptides or hydrolysates with enhanced bioactivity. The DH, which indicates the extent of cleaved peptide bonds, is a key parameter monitored during this process.
Following enzymatic hydrolysis, the resulting peptide mixtures are typically subjected to further separation and mass spectrometric analysis to identify and characterize the generated peptides wikipedia.orguni.lu. This integrated approach allows for comprehensive peptidomic analysis, providing detailed insights into peptide composition and modifications relevant to compounds like γ-Glu-Met.
Emerging Research Directions and Future Trajectories for γ Glu Met
Deeper Elucidation of Underexplored Metabolic and Signaling Roles
Research into γ-Glu-Met is actively expanding to uncover its intricate metabolic and signaling functions beyond its well-established roles.
Metabolic Roles: γ-Glu-Met is an integral component of the γ-glutamyl cycle, a critical pathway for maintaining cellular glutathione (B108866) levels and supporting robust antioxidant defenses. nih.govwikipedia.orgfishersci.atmetabolomicsworkbench.org This dipeptide is also a product of the glutathione cycle and can serve as an indicator of oxidative status within tissues. fishersci.ca Its unique interaction with methionine distinguishes it from other gamma-glutamyl compounds, making it valuable for studying methionine metabolism and related pathways. researchgate.net
Furthermore, γ-Glu-Met has been shown to facilitate the transport of amino acids across cell membranes. Studies indicate that gamma-glutamyl amino acids, including γ-Glu-Met, are preferentially taken up by kidney tissues, a process mediated by specific transport systems involving gamma-glutamyl transpeptidase (GGT) and intracellular glutathione. mpg.de This highlights its significance in amino acid homeostasis and cellular nutrient uptake.
Signaling Roles: Emerging research is exploring the signaling capabilities of γ-glutamyl peptides, including γ-Glu-Met. These compounds are known to activate calcium-sensing receptors (CaSRs), which are G-protein-coupled receptors involved in a wide array of cellular processes. metabolomicsworkbench.orgepa.govtocris.com Activation of CaSRs by γ-glutamyl peptides has been linked to various bioactivities, including anti-inflammatory, hypoglycemic, and appetite-suppressing effects. epa.gov Specifically, γ-Glu-Met and similar γ-glutamyl peptides can stimulate the secretion of gastrointestinal hormones such as cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1) through CaSR activation, suggesting a potential influence on appetite regulation and energy balance. epa.gov
Comprehensive Investigation of Physiological and Pathological Implications
The physiological and pathological implications of γ-Glu-Met are subjects of ongoing comprehensive investigation, aiming to understand its broader impact on health and disease.
Physiological Implications: γ-Glu-Met contributes to the body's cellular antioxidant defense mechanisms by influencing and regulating glutathione levels. nih.gov Its presence is associated with oxidative status and plays a role in species-specific metabolic differentiation, ecological adaptation, and maintaining redox balance. nih.gov The unique gamma-glutamyl linkage in γ-Glu-Met provides enhanced in vivo stability and a longer half-life compared to other peptide bonds, which contributes to its potent physiological functions. epa.gov
Development of γ-Glu-Met as a Functional Ingredient or Therapeutic Modulator
The unique properties of γ-Glu-Met are paving the way for its development as a functional ingredient in food and as a potential therapeutic modulator in medicine.
Functional Ingredient: γ-Glu-Met has been identified as a promising "kokumi" substance, a compound that enhances the richness, mouthfeel, and complexity of flavors, possessing an exceptionally low taste threshold. citeab.com It is naturally present in various foods, including edible legumes and fermented products like soy sauce, cheese, and dry-cured ham, where it contributes to their distinctive taste profiles. nih.gov The enzymatic synthesis of γ-Glu-Met using γ-glutamyl transpeptidase (GGT) is a key area of industrial research. This enzymatic approach offers a straightforward method for producing γ-glutamyl peptides, avoiding the laborious and low-yielding isolation procedures from natural sources or complex chemical synthesis steps. dsmz.deabcam.com Recent advancements have focused on developing highly efficient enzymatic production platforms, such as utilizing γ-glutamyl transferase from Bacillus atrophaeus (BaGGT), which has demonstrated superior specific activity and achieved high-concentration production of γ-Glu-Met. citeab.com
Therapeutic Modulator: Beyond its role as a flavor enhancer, γ-Glu-Met is being explored for its therapeutic potential, particularly in modulating oxidative stress and inflammation. Its ability to regulate glutathione levels contributes to cellular antioxidant defense, making it a subject of interest in conditions where oxidative stress plays a significant role. nih.gov The observed link between GGT1 impairment, altered γ-Glu-Met levels, and oxidative stress sensitivity in certain cancers suggests its potential as a therapeutic target to enhance the efficacy of treatments. guidetopharmacology.org Furthermore, research into novel compounds, such as oleanolic acid derivatives bearing γ-glutamyl groups, as farnesoid X receptor (FXR) antagonists/modulators for nonalcoholic steatohepatitis (NASH) therapy, exemplifies the broader interest in incorporating γ-glutamyl moieties for targeted therapeutic interventions. fishersci.fi
Advancements in Analytical Techniques for In Vivo Profiling and Quantitation
Accurate and sensitive analytical techniques are crucial for advancing the understanding of γ-Glu-Met's roles in vivo. Significant progress has been made in this area.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is widely recognized as a highly sensitive and specific method for identifying and quantifying γ-Glu-Met in complex biological matrices. nih.gov Methodologies include techniques like pre-column derivatization to enhance detection limits and rigorous validation procedures involving spike-recovery experiments and calibration curves in relevant biological fluids (e.g., plasma, urine) to ensure accuracy. nih.gov More advanced approaches, such as Ultra High Performance Liquid Chromatography (UHPLC) connected to Q Exactive Orbitrap mass spectrometers, utilizing positive electrospray ionization (ESI) and parallel reaction monitoring (PRM) mode, are employed for precise quantification of γ-glutamyl peptides, including γ-Glu-Met. guidetopharmacology.org
For in vivo profiling, particularly for brain metabolites, techniques like proton magnetic resonance spectroscopy (MRS) are being developed, though challenges related to low concentrations and spectral overlapping exist. hmdb.ca Additionally, the development of responsive probes for measuring γ-glutamyl transpeptidase (GGT) activity in vitro and in vivo is a critical advancement. These probes often leverage fluorescence response mechanisms triggered by GGT-catalyzed cleavage reactions, providing valuable tools for real-time monitoring of enzyme activity, which is directly relevant to γ-Glu-Met metabolism. fishersci.ca
Compound Names and PubChem CIDs
Q & A
Q. How can researchers design experiments to study Glu-Met’s role in cellular repair mechanisms?
Q. What biochemical assays confirm γ-Glu-Met synthesis in plant models?
- Methodological Answer: Use thin-layer chromatography (TLC) or radiometric assays with in vitro enzyme extracts (e.g., AtGGT or BovGGT). In transgenic tobacco, incubate tissues with labeled methionine (e.g., ³⁵S-Met) and analyze γ-Glu-Met production via autoradiography. Include controls lacking transgenes to rule out endogenous activity. Quantify band intensities to compare catalytic efficiency across conditions .
Advanced Research Questions
Q. How can conflicting data on this compound’s metabolic efficiency be resolved?
- Methodological Answer: Address contradictions via iterative triangulation:
Replicate under standardized conditions (e.g., pH, temperature, nutrient availability).
Cross-validate with orthogonal methods : Compare enzymatic assays (e.g., TLC ) with transcriptomic data (e.g., qPCR for MET3pr activity).
Statistical rigor : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions and report effect sizes to contextualize discrepancies .
Q. What advanced techniques optimize this compound’s stability in longitudinal studies?
- Methodological Answer: Use cryopreservation with dimethyl sulfoxide (DMSO) or trehalose to stabilize metabolites. For real-time tracking, employ Förster Resonance Energy Transfer (FRET) biosensors specific to γ-Glu-Met. Validate degradation rates via mass spectrometry (LC-MS/MS) under varying storage conditions .
Q. How to integrate multi-omics data to map this compound’s regulatory networks?
- Methodological Answer: Combine RNA-seq (transcriptome), LC-MS (metabolome), and ChIP-seq (epigenome) datasets. Use pathway enrichment tools (e.g., KEGG, STRING) to identify nodes where this compound intersects with sulfur metabolism or stress-response pathways. Apply machine learning (e.g., random forests) to prioritize hub genes/proteins for functional validation .
Data Analysis & Interpretation
Q. What statistical frameworks are robust for this compound dose-response studies?
Q. How to handle outliers in high-throughput this compound screening data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
